molecular formula C19H19N3OS B2359385 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 863588-78-7

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2359385
CAS RN: 863588-78-7
M. Wt: 337.44
InChI Key: NXNJBBQMNNDZTN-UHFFFAOYSA-N
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Description

“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a significant role in cell growth and survival .


Synthesis Analysis

The synthesis of these compounds involves a seven-step process starting from commercially available substances . The yield is reported to be moderate to good .


Molecular Structure Analysis

These N-heterocyclic compounds were characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

These compounds have been tested for their inhibitory activity against PI3K in an enzymatic assay . The IC50 of a representative compound could reach 3.6 nm, indicating potent PI3K inhibitory activity .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Antimicrobial Activity

These compounds have also been identified as having potent antimicrobial properties . This suggests potential applications in the development of new antibiotics, which are urgently needed due to the increasing prevalence of antibiotic-resistant bacteria.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been found to have herbicidal activity . This could lead to the development of new herbicides, which are essential for controlling weeds in agriculture and maintaining crop yields.

Anti-inflammatory Activity

These compounds have been reported to have anti-inflammatory effects . This could make them useful in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections, which can be particularly problematic in immunocompromised individuals.

Antitumor Activity

These compounds have been identified as having antitumor activity . This could lead to the development of new anticancer drugs, which are always in high demand due to the ongoing global burden of cancer.

Phosphoinositide 3-Kinase Inhibition

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which include the compound , have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . This suggests potential applications in the treatment of cancer, as PI3K is often overactive in cancer cells and contributes to their survival and proliferation.

Histamine H3 Receptor Antagonism

Some representatives of this class have been reported as histamine H3 receptor antagonists . This could make them useful in the treatment of allergies and asthma, as well as other conditions involving the immune system.

Mechanism of Action

The N-heterocyclic core of these compounds is directly involved in binding to the kinase through key hydrogen bond interactions . This binding inhibits the activity of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-17(13-5-2-1-3-6-13)21-15-10-8-14(9-11-15)18-22-16-7-4-12-20-19(16)24-18/h4,7-13H,1-3,5-6H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNJBBQMNNDZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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